molecular formula C19H16N6O6 B450759 N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE

N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE

Cat. No.: B450759
M. Wt: 424.4g/mol
InChI Key: DFKMKGSONGQPSE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound that features a combination of methoxy, nitro, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde and 3-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, the nitro and pyrazole groups can interact with cellular proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C19H16N6O6

Molecular Weight

424.4g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H16N6O6/c1-31-18-6-5-13(7-15(18)11-23-12-17(10-21-23)25(29)30)9-20-22-19(26)14-3-2-4-16(8-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)/b20-9+

InChI Key

DFKMKGSONGQPSE-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-]

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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